molecular formula C17H17N3 B5766160 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 618092-82-3

1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B5766160
CAS RN: 618092-82-3
M. Wt: 263.34 g/mol
InChI Key: RSDMLVLCJKCMTK-UHFFFAOYSA-N
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Description

1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BMPA' and has been synthesized by various methods. BMPA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of BMPA is not fully understood. However, it has been suggested that BMPA inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. BMPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
BMPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BMPA has also been shown to inhibit the activity of acetylcholinesterase. In vivo studies have shown that BMPA has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

BMPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. BMPA is also stable under various conditions, making it suitable for long-term storage. However, BMPA has some limitations for lab experiments. It is toxic and should be handled with care. BMPA also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for BMPA research. In medicinal chemistry, further studies are needed to determine the potential of BMPA as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, further studies are needed to determine the potential of BMPA as a dye for solar cells. In catalysis, further studies are needed to determine the potential of BMPA as a catalyst for various organic reactions. Additionally, further studies are needed to determine the mechanism of action of BMPA and its potential side effects.

Synthesis Methods

BMPA can be synthesized by various methods, including the reaction of 4-methylphenylhydrazine with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base. Another method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylphenylhydrazine, which is then reacted with 1,3-diphenyl-1H-pyrazol-5(4H)-one. The yield of BMPA obtained by these methods is usually high, making them suitable for large-scale synthesis.

Scientific Research Applications

BMPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BMPA has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. BMPA has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, BMPA has been studied for its potential applications in organic electronics and as a dye for solar cells. In catalysis, BMPA has been studied for its potential as a catalyst for various organic reactions.

properties

IUPAC Name

2,5-bis(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12-3-7-14(8-4-12)16-11-17(18)20(19-16)15-9-5-13(2)6-10-15/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDMLVLCJKCMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine

CAS RN

618092-82-3
Record name 1,3-Bis(4-methylphenyl)-1H-pyrazol-5-amine
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